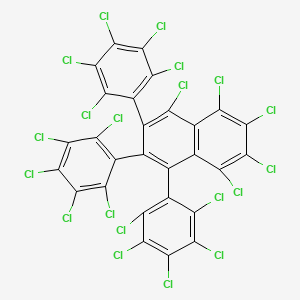
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene is a highly chlorinated aromatic compound It is characterized by its complex structure, which includes a naphthalene core substituted with multiple pentachlorophenyl groups
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination of Naphthalene: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pentachlorophenyl Groups: Pentachlorophenol is synthesized by chlorinating phenol. This step involves the use of chlorine gas and a catalyst.
Coupling Reaction: The pentachlorophenyl groups are then coupled to the chlorinated naphthalene core through a series of substitution reactions, often facilitated by a base such as sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein binding.
Medicine: Its derivatives are being investigated for their potential use in pharmaceuticals, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s high degree of chlorination allows it to form strong interactions with these targets, potentially inhibiting their activity. Pathways involved may include disruption of cellular processes and interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene include:
Pentachlorophenol: Known for its use as a pesticide and disinfectant, it shares the high degree of chlorination but differs in its simpler structure.
Pentachloropyridine: Used in organic synthesis, it is another highly chlorinated compound but with a pyridine core.
Pentachloronaphthalene: Similar in structure but lacks the additional pentachlorophenyl groups, making it less complex.
Eigenschaften
CAS-Nummer |
66341-44-4 |
|---|---|
Molekularformel |
C28Cl20 |
Molekulargewicht |
1045.3 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6,7,8-tris(2,3,4,5,6-pentachlorophenyl)naphthalene |
InChI |
InChI=1S/C28Cl20/c29-9-3(8-16(36)24(44)28(48)25(45)17(8)37)1(5-11(31)20(40)26(46)21(41)12(5)32)2(4-7(9)15(35)19(39)18(38)10(4)30)6-13(33)22(42)27(47)23(43)14(6)34 |
InChI-Schlüssel |
MZEWNFGNAKSARN-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


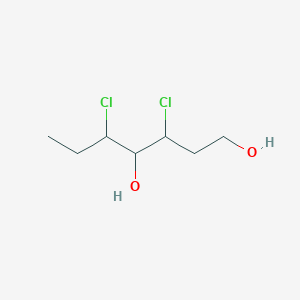

![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)

![6,6-Dimethyl-2-methylidene-3-[(prop-2-yn-1-yl)oxy]bicyclo[3.1.1]heptane](/img/structure/B14458947.png)
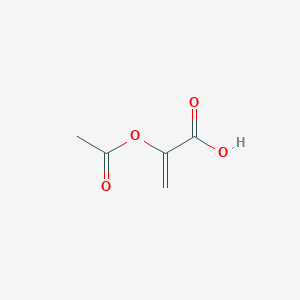
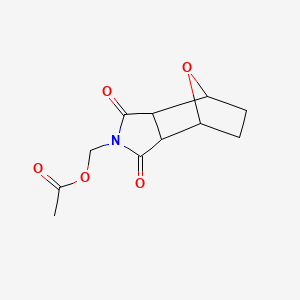
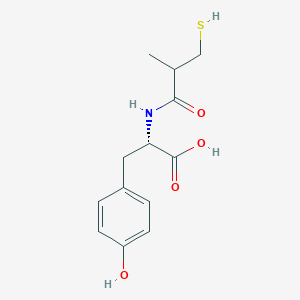
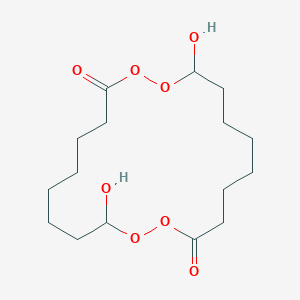
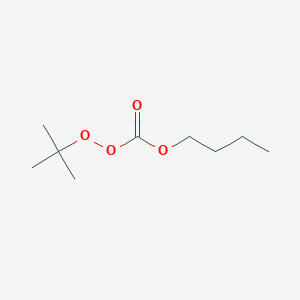
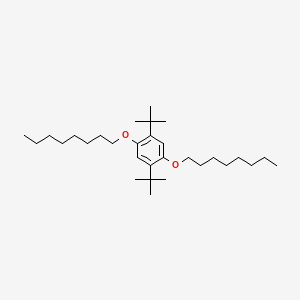
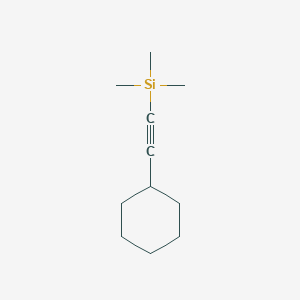
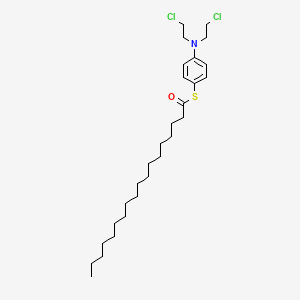
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
